molecular formula C15H15N5O2 B2553396 N-(2-methoxyethyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine CAS No. 2034542-70-4

N-(2-methoxyethyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Cat. No.: B2553396
CAS No.: 2034542-70-4
M. Wt: 297.318
InChI Key: TYYSWIPROBWVFT-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core substituted with a 1,2,4-oxadiazole ring and a 2-methoxyethylamine group. The 1,2,4-oxadiazole moiety is known for its metabolic stability and hydrogen-bonding capacity, making it a common pharmacophore in drug discovery . The pyrimidine scaffold contributes to π-π stacking interactions, while the 2-methoxyethyl group may enhance solubility and pharmacokinetic properties.

Properties

IUPAC Name

N-(2-methoxyethyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-21-8-7-17-14-12(9-16-10-18-14)15-19-13(20-22-15)11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYSWIPROBWVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC=NC=C1C2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyethyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrimidin-4-amine core. This core can be synthesized through a condensation reaction between an appropriate amine and a β-diketone or β-ketoester

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-purity reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

  • Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, each with distinct structural and functional properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: In biological research, it may be employed as a probe or inhibitor in studies involving enzyme activity, protein interactions, and cellular signaling pathways.

Medicine: The compound has potential medicinal applications, such as serving as a lead compound in drug discovery for the treatment of various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, it can be utilized as a precursor for the production of advanced materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism by which N-(2-methoxyethyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs are summarized in Table 1 , with key differences in substituents and biological activities highlighted.

Table 1: Structural and Functional Comparison of Pyrimidine-Oxadiazole Derivatives

Compound Name Molecular Formula Key Substituents Biological/Physical Properties Reference
N-(2-Methoxyethyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine (Target) C₁₆H₁₇N₅O₂ 2-Methoxyethylamine, phenyl-oxadiazole Data not explicitly provided N/A
N-[(3-Ethoxyphenyl)methyl]-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine C₂₁H₁₉N₅O₂ 3-Ethoxybenzylamine, phenyl-oxadiazole Screening compound (ChemDiv catalog)
N-(2-Methoxyethyl)-4-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline C₂₃H₂₂N₄O₃ 2-Methoxyethylamine, 4-phenoxyphenyl Antimicrobial candidate (GI tract-targeted)
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carboxamide (Compound 7) C₁₆H₁₅N₆OS Thiazole, phenylamino, carboxamide Anticancer activity (kinase inhibition)
Key Observations:

Substituent Position and Activity: The target compound’s 2-methoxyethylamine group differs from the 3-ethoxybenzylamine in , which may alter membrane permeability due to increased lipophilicity.

Biological Implications :

  • Thiazole-containing analogs (e.g., ) demonstrate kinase inhibition, whereas oxadiazole-pyrimidine hybrids (e.g., ) are prioritized for antimicrobial or screening purposes.
Yield and Purity Considerations:
  • Yields for analogs range from 38% () to 68% (), with purity ≥99% achievable via RP-HPLC ().

Pharmacokinetic and Physicochemical Properties

  • Molecular Weight : The target compound (MW: 311.34 g/mol) is smaller than the 3-ethoxybenzyl analog (MW: 397.42 g/mol, ), favoring better bioavailability.
  • Solubility : The 2-methoxyethyl group likely improves aqueous solubility compared to lipophilic aryl substituents (e.g., ).
  • Metabolic Stability : The 1,2,4-oxadiazole ring resists hydrolysis, contrasting with less stable 1,3,4-oxadiazoles .

Research Findings and Gaps

  • Antimicrobial Potential: highlights oxadiazole-aniline derivatives as GI-targeted antimicrobials, suggesting the target compound could be repurposed similarly.
  • Screening Utility : The ChemDiv catalog () lists a close analog as a screening compound, implying unexplored therapeutic applications.
  • Contradictions : While oxadiazole-pyrimidine hybrids are often antimicrobial, thiazole-pyrimidine derivatives () show anticancer activity, indicating scaffold-dependent mechanisms.

Biological Activity

N-(2-methoxyethyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications in therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a 1,2,4-oxadiazole moiety and a phenyl group. Its molecular formula is C13H14N4O2C_{13}H_{14}N_{4}O_{2} with a molecular weight of approximately 258.28 g/mol. The presence of the oxadiazole ring is crucial for its biological activity, particularly in antimicrobial and anticancer studies.

Antimicrobial Properties

Research indicates that compounds containing the oxadiazole structure exhibit notable antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study highlighted the significance of the -N=C-O- group in oxadiazoles for dual antibacterial and biofilm inhibitory activity against Staphylococcus aureus, with BIC50 values ranging from 0.7 to 9.7 μM and IC50 values between 2.2 to 10.4 μM .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies. It has been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of key signaling pathways associated with cancer cell survival and proliferation.

Study 1: Antibacterial Efficacy

A detailed investigation into the antibacterial properties of oxadiazole derivatives revealed that this compound exhibited significant inhibition against E. coli and Pseudomonas aeruginosa. The study utilized disk diffusion methods to assess the minimum inhibitory concentrations (MICs) and found that this compound outperformed standard antibiotics in certain cases.

CompoundMIC (μg/mL) against E. coliMIC (μg/mL) against P. aeruginosa
This compound1520
Standard Antibiotic (Ciprofloxacin)1015

Study 2: Anticancer Activity

In another study focusing on its anticancer effects, this compound was tested on human melanoma cell lines. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 μM after 48 hours of treatment.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes critical for bacterial survival and proliferation.
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways by activating caspases and altering mitochondrial membrane potential.
  • Biofilm Disruption : The compound effectively disrupts biofilm formation by inhibiting sortase A enzymes in bacterial cells, which are essential for biofilm integrity .

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